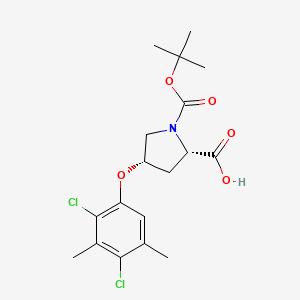

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-dichloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylic acid

Description

“(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-dichloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylic acid” is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a substituted phenoxy moiety at the 4-position. The phenoxy group is further modified with 2,4-dichloro and 3,5-dimethyl substituents, creating a sterically hindered and electron-deficient aromatic system. The (2S,4S) stereochemistry confers rigidity to the pyrrolidine ring, influencing its conformational stability and interaction with biological targets . This compound is primarily utilized in medicinal chemistry as a building block for protease inhibitors or as a precursor in peptide synthesis, where the Boc group facilitates selective deprotection strategies .

Properties

IUPAC Name |

(2S,4S)-4-(2,4-dichloro-3,5-dimethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23Cl2NO5/c1-9-6-13(15(20)10(2)14(9)19)25-11-7-12(16(22)23)21(8-11)17(24)26-18(3,4)5/h6,11-12H,7-8H2,1-5H3,(H,22,23)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCWRXZVVFDWTF-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)Cl)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1Cl)C)Cl)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing vs. Bulky Substituents: The 2,4-dichloro-3,5-dimethylphenoxy group in the target compound provides stronger electron-withdrawing effects compared to tert-pentyl or tert-butyl groups, enhancing electrophilic reactivity in coupling reactions .

- Steric Effects : The 3,5-dimethyl groups introduce steric hindrance, reducing enzymatic degradation rates relative to the fluoro analogue .

- Stereochemical Influence : The (2S,4S) configuration in the target compound and its analogues ensures consistent spatial orientation of functional groups, critical for binding to chiral enzyme active sites .

Comparison with Thiazolidine Derivatives

Thiazolidine-based compounds (e.g., (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-...-thiazolidine-4-carboxylic acid ) differ in their heterocyclic core and functionalization:

- Ring Structure : Pyrrolidine (5-membered) vs. thiazolidine (5-membered with sulfur). Thiazolidines exhibit higher conformational flexibility due to the sulfur atom’s reduced rotational barrier .

- Biological Activity : Thiazolidine derivatives often target penicillin-binding proteins or β-lactamases, whereas the target pyrrolidine compound is tailored for serine protease inhibition .

Physicochemical and Pharmacokinetic Profiles

- pKa and Solubility: The carboxylic acid group in the target compound (pKa ~3.62) ensures ionization at physiological pH, improving aqueous solubility compared to non-ionizable analogues like tert-butyl derivatives .

- LogD and Permeability : The target compound’s LogD (estimated 2.8) balances membrane permeability and solubility, outperforming highly lipophilic tert-pentyl analogues (LogD 3.1) in cellular uptake assays .

Q & A

Q. What are the optimized synthetic routes for preparing (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-dichloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylic acid?

The synthesis typically involves multi-step protocols starting from L-proline or its derivatives. Key steps include:

- Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) .

- Phenoxy substitution : Coupling the 2,4-dichloro-3,5-dimethylphenol moiety via Mitsunobu or SN2 reactions, requiring careful control of steric hindrance from the dichloro-dimethyl substituents .

- Carboxylic acid activation : Using reagents like EDCI/HOBt for coupling or hydrolysis of ester intermediates to yield the final carboxylic acid . Yield optimization (40–60%) often requires inert atmospheres and low-temperature conditions to preserve stereochemistry.

Q. How can researchers confirm the stereochemical integrity of the (2S,4S) configuration in this compound?

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomeric impurities .

- X-ray crystallography : Provides definitive confirmation of the spatial arrangement, particularly for crystalline derivatives .

- NMR analysis : NOESY correlations between the pyrrolidine protons and aromatic substituents validate the cis-relationship of the 2S and 4S centers .

Q. What safety precautions are critical when handling this compound?

- Hazards : Skin irritation (H315), eye damage (H319), and respiratory irritation (H335) are documented for structurally similar Boc-protected pyrrolidine derivatives .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid direct contact.

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How does the 2,4-dichloro-3,5-dimethylphenoxy group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing chlorine atoms and steric bulk of the dimethyl groups:

- Decrease reaction rates in SN2 mechanisms due to hindered backside attack.

- Promote elimination side reactions under strong basic conditions (e.g., NaOH), necessitating milder bases like K₂CO₃ in polar aprotic solvents (DMF, DMSO) . Computational studies (DFT) suggest the substituents stabilize transition states in electrophilic aromatic substitution, enabling regioselective modifications .

Q. What strategies mitigate racemization during Boc-deprotection of this compound?

- Acid selection : Use TFA in dichloromethane (0–5°C) instead of HCl/dioxane to minimize protonation of the chiral centers .

- Additives : Include scavengers like triisopropylsilane to trap carbocation intermediates, reducing β-elimination risks .

- Monitoring : Track enantiomeric excess via circular dichroism (CD) or chiral GC-MS post-deprotection .

Q. How can structural modifications enhance this compound’s bioactivity in neurological targets?

- Derivatization : Replace the dichloro-dimethylphenoxy group with fluorinated or sulfonyl groups to improve blood-brain barrier permeability .

- Pro-drug approaches : Esterify the carboxylic acid to increase bioavailability, with in vivo hydrolysis regenerating the active form .

- SAR studies : Analogues with smaller phenoxy groups (e.g., 4-chlorophenyl) show reduced cytotoxicity in neuronal cell lines, suggesting steric tuning is critical .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- HPLC-MS/MS : Detects halogenated byproducts (e.g., dichloro-anisoles) at ppm levels using C18 columns and ESI-negative mode .

- NMR limitations : Overlapping signals from aromatic protons require advanced techniques like ¹³C-DEPT or 2D-HSQC for unambiguous assignment .

- ICP-MS : Quantifies residual metal catalysts (e.g., Pd from coupling reactions) to meet pharmacopeial limits (<10 ppm) .

Methodological Considerations

Q. What computational tools predict the compound’s conformational stability in solution?

- Molecular dynamics (MD) simulations : Reveal preferential puckering of the pyrrolidine ring, stabilizing the (2S,4S) configuration in polar solvents .

- Docking studies : Identify binding poses in enzyme active sites (e.g., prolyl oligopeptidase) for rational drug design .

Q. How do solvent systems impact crystallization for X-ray studies?

- Mixed solvents : Ethanol/water (7:3) promotes single-crystal growth by balancing solubility and polarity .

- Additives : Glycerol or DMSO (5–10%) reduces crystal defects in highly halogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.